1-Methyl-2-(pyrrolidin-2-yl)-1H-indole
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Overview
Description
1-Methyl-2-(pyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylindole with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethyl acetate and a catalyst to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like bromine or chlorine
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives
Scientific Research Applications
1-Methyl-2-(pyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness: 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug discovery and the development of bioactive molecules .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-12-7-3-2-5-10(12)9-13(15)11-6-4-8-14-11/h2-3,5,7,9,11,14H,4,6,8H2,1H3 |
InChI Key |
ORVOELVZVAOVQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCN3 |
Origin of Product |
United States |
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